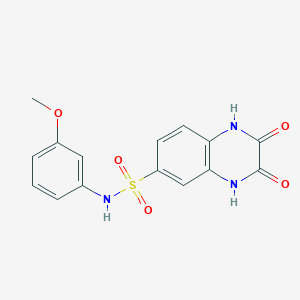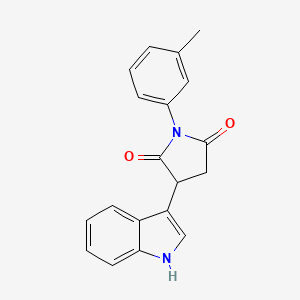![molecular formula C23H19NO2 B3956200 2-[(4-methylphenyl)amino]-1,4-diphenyl-2-butene-1,4-dione](/img/structure/B3956200.png)
2-[(4-methylphenyl)amino]-1,4-diphenyl-2-butene-1,4-dione
Vue d'ensemble
Description
2-[(4-methylphenyl)amino]-1,4-diphenyl-2-butene-1,4-dione, commonly known as Chalcone, is a yellow crystalline powder with a molecular formula of C22H18N2O2. It is a natural flavonoid and a precursor for the synthesis of various biologically active compounds. Chalcone has been extensively studied for its potential applications in the field of medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of chalcone derivatives is complex and varies depending on the specific compound and the target molecule. However, some common mechanisms of action have been proposed based on the available literature. For example, chalcone derivatives have been reported to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and tyrosinase, which are involved in inflammation, melanogenesis, and cancer progression. Chalcone derivatives have also been shown to modulate the expression of various genes and proteins involved in cell signaling pathways such as the NF-κB, MAPK, and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Chalcone derivatives have been reported to exhibit various biochemical and physiological effects in vitro and in vivo. For example, chalcone derivatives have been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, cell cycle arrest, and autophagy. Chalcone derivatives have also been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Moreover, chalcone derivatives have been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Chalcone derivatives have several advantages for lab experiments such as easy synthesis, high yield, and low cost. Chalcone derivatives are also stable under normal lab conditions and can be stored for long periods without degradation. However, chalcone derivatives have some limitations such as low solubility in water and some organic solvents, which can affect their bioavailability and pharmacokinetics. Moreover, chalcone derivatives can exhibit cytotoxic effects at high concentrations, which can limit their use in some experiments.
Orientations Futures
Chalcone derivatives have a wide range of potential applications in the field of medicine, agriculture, and industry. Some future directions for research on chalcone derivatives include:
1. Development of novel chalcone derivatives with improved pharmacological properties such as higher potency, selectivity, and bioavailability.
2. Investigation of the mechanism of action of chalcone derivatives on specific target molecules and pathways.
3. Evaluation of the safety and toxicity of chalcone derivatives in vivo and in clinical trials.
4. Development of chalcone derivatives as potential drug candidates for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
5. Application of chalcone derivatives in the field of agriculture as natural pesticides and herbicides.
In conclusion, chalcone is a natural flavonoid with a wide range of potential applications in the field of medicine, agriculture, and industry. Chalcone derivatives have been extensively studied for their pharmacological properties and have shown promising results as potential drug candidates for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of chalcone derivatives and to develop novel compounds with improved properties.
Applications De Recherche Scientifique
Chalcone has been extensively studied for its potential applications in the field of medicine, agriculture, and industry. In medicine, chalcone derivatives have been reported to exhibit a wide range of pharmacological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects. Chalcone derivatives have also been studied as potential drug candidates for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
(Z)-2-(4-methylanilino)-1,4-diphenylbut-2-ene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c1-17-12-14-20(15-13-17)24-21(23(26)19-10-6-3-7-11-19)16-22(25)18-8-4-2-5-9-18/h2-16,24H,1H3/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVVCLUJRPAALP-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=C\C(=O)C2=CC=CC=C2)/C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-methyl-3-nitrobenzamide](/img/structure/B3956121.png)





![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B3956170.png)
![ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B3956172.png)
![(4-{[2-(4-methoxybenzyl)-4-morpholinyl]carbonyl}phenyl)dimethylamine](/img/structure/B3956182.png)
![1-acetyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3956191.png)
![3-benzyl-5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B3956203.png)
![5-[2-(3,5-dichloro-2-pyridinyl)hydrazino]-3-methyl-5-oxopentanoic acid](/img/structure/B3956204.png)
![5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3956211.png)
![7-hydroxy-1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3956214.png)